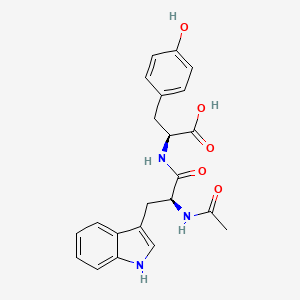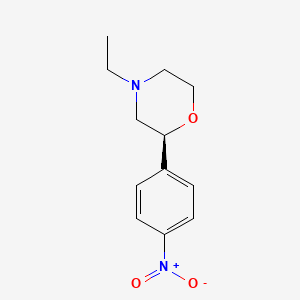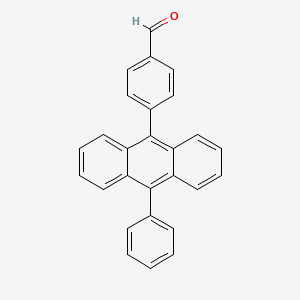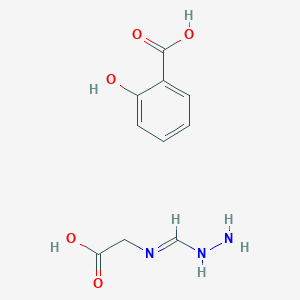![molecular formula C17H23Br3O3 B14187266 [4-(Octyloxy)phenyl]methyl tribromoacetate CAS No. 922722-04-1](/img/structure/B14187266.png)
[4-(Octyloxy)phenyl]methyl tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Octyloxy)phenyl]methyl tribromoacetate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with an octyloxy group and a tribromoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Octyloxy)phenyl]methyl tribromoacetate typically involves the reaction of [4-(Octyloxy)phenyl]methanol with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of [4-(Octyloxy)phenyl]methanol and tribromoacetic acid.
Reaction: Mixing the reactants in a reactor with the appropriate catalyst and solvent.
Purification: Separation and purification of the product using techniques such as distillation or recrystallization.
Quality Control: Ensuring the final product meets the required specifications through analytical methods like NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
[4-(Octyloxy)phenyl]methyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of [4-(Octyloxy)phenyl]methyl derivatives with different functional groups.
Reduction: Formation of [4-(Octyloxy)phenyl]methanol or other reduced derivatives.
Oxidation: Formation of [4-(Octyloxy)phenyl]methyl carboxylate or other oxidized derivatives.
Scientific Research Applications
[4-(Octyloxy)phenyl]methyl tribromoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tribromoacetate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Octyloxy)phenyl]methyl tribromoacetate involves its interaction with molecular targets through its functional groups. The tribromoacetate moiety can participate in nucleophilic substitution reactions, while the octyloxy group can influence the compound’s solubility and reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[4-(Octyloxy)phenyl]methyl acetate: Similar structure but with an acetate group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl bromide: Contains a bromide group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl chloride: Contains a chloride group instead of tribromoacetate.
Uniqueness
[4-(Octyloxy)phenyl]methyl tribromoacetate is unique due to the presence of the tribromoacetate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the tribromoacetate functionality is required.
Properties
CAS No. |
922722-04-1 |
|---|---|
Molecular Formula |
C17H23Br3O3 |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
(4-octoxyphenyl)methyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C17H23Br3O3/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-23-16(21)17(18,19)20/h8-11H,2-7,12-13H2,1H3 |
InChI Key |
SEDDGPSJGNOLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)




